REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Na+].[F:6][C:7]([F:18])([F:17])[C:8]1[CH:16]=[C:15]2[C:11]([CH:12]=[N:13][NH:14]2)=[CH:10][CH:9]=1.S(=O)(=O)(O)O.O.[NH3:25]>>[NH2:25][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][C:8]=1[C:7]([F:6])([F:17])[F:18])[NH:14][N:13]=[CH:12]2 |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C2C=NNC2=C1)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Under ice-cooling
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice
|
Type
|
TEMPERATURE
|
Details
|
cooling until pH
|
Type
|
FILTRATION
|
Details
|
higher, the precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude product was dissolved in 50 ml of methanol
|
Type
|
ADDITION
|
Details
|
activated carbon was added to the mixture
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
ADDITION
|
Details
|
0.20 g of 5% Palladium-on-carbon was added to the filtrate
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under a hydrogen atmosphere at room temperature for 14 hours
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C=NNC2=CC1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |